[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate

GPR35 Orphan GPCR Negative control

The compound is a synthetic small molecule that combines a 3-carbamoylthiophene core with a 4-formylphenoxyacetic acid moiety via an amino-oxoethyl ester linker. It belongs to the thiophene carboxamide class and is catalogued in public chemical biology databases as a screening compound.

Molecular Formula C16H14N2O6S
Molecular Weight 362.36
CAS No. 852864-85-8
Cat. No. B2897323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate
CAS852864-85-8
Molecular FormulaC16H14N2O6S
Molecular Weight362.36
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OCC(=O)OCC(=O)NC2=C(C=CS2)C(=O)N
InChIInChI=1S/C16H14N2O6S/c17-15(22)12-5-6-25-16(12)18-13(20)8-24-14(21)9-23-11-3-1-10(7-19)2-4-11/h1-7H,8-9H2,(H2,17,22)(H,18,20)
InChIKeyVHGRZZSIFWZXGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate (CAS 852864-85-8): A 4-Formylphenoxyacetate Thiophene Carboxamide for Targeted Chemical Biology Studies


The compound is a synthetic small molecule that combines a 3-carbamoylthiophene core with a 4-formylphenoxyacetic acid moiety via an amino-oxoethyl ester linker. It belongs to the thiophene carboxamide class and is catalogued in public chemical biology databases as a screening compound. Key physicochemical parameters include a molecular weight of 362.36 Da, a calculated logP (clogP) of 2.82, and a topological polar surface area (TPSA) of 103.80 Ų, placing it within drug-like chemical space [1]. The free aldehyde functionality offers a reactive handle for bioconjugation or further derivatization, while the carbamoyl group contributes to hydrogen-bonding potential.

Why the 4-Formylphenoxy Substitution Pattern Prevents Simple Interchange with 2-Formyl or Non-Formyl Thiophene Carboxamide Analogs


The para-formyl substitution on the phenoxy ring creates a distinct electronic and steric environment compared to the ortho-formyl isomer (CAS 871807-99-7) or de-formylated analogs. In thiophene carboxamide series, even minor positional changes in aryl substituents can drastically alter target binding profiles, as demonstrated in phosphodiesterase V inhibitors where 2- vs. 3-carbamoylthiophene orientation governs potency [1]. Consequently, substituting the 4-formyl derivative with the 2-formyl isomer or a non-functionalized phenoxy analog without confirmatory biological data risks unpredictable shifts in activity, selectivity, and chemical reactivity. The free aldehyde group also imparts unique conjugation chemistry not available in reduced or protected analogs, further distinguishing this compound for applications requiring on-demand labeling or immobilization.

Quantitative Differentiation Guide: [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate (852864-85-8) vs. In-Class Analogs


GPR35 Antagonism: Target Compound Demonstrates >10-Fold Lower Potency than Reference Antagonist CID2745687

In a BRET-based GPR35 antagonism assay using human GPR35-Gα13 SPASM sensor cells stimulated with 300 µM zaprinast, [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate showed no significant inhibition at concentrations up to 100 µM, resulting in an IC50 > 100 µM (classified as inactive). Under identical assay conditions, the known GPR35 antagonist CID2745687 produced >50% inhibition at 10 µM, corresponding to an IC50 < 10 µM [1]. This >10-fold difference confirms that the target compound lacks meaningful GPR35 antagonism.

GPR35 Orphan GPCR Negative control

Aldehyde Functionality: Reactive Handle for Bioorthogonal Conjugation Absent in Reduced or Protected Analogs

The 4-formylphenoxy substituent provides a free aldehyde group (pKa ~6-7 for conjugate addition) that is competent for hydrazone and oxime ligation under mild aqueous conditions. This functional handle is absent in commonly available analogs such as the corresponding alcohol, methyl ether, or acetal-protected derivatives. While direct reactivity rate constants for this specific compound have not been published, aromatic aldehydes with similar electronics typically exhibit second-order rate constants of 10⁻¹ – 10² M⁻¹s⁻¹ for hydrazone formation at pH 4.5–6.5 [1]. Incorporation of the aldehyde thus enables site-selective labeling, pull-down, or immobilization workflows that are inaccessible to non-formyl analogs.

Bioconjugation Hydrazone ligation Oxime chemistry

Physicochemical Profile: Balanced Lipophilicity (clogP 2.82) and Polarity (TPSA 103.80 Ų) Within Drug-Like Space

The compound's computed properties—clogP 2.82 and TPSA 103.80 Ų—fall within the optimal ranges for oral drug-likeness (clogP ≤5, TPSA 60–140 Ų) as defined by Lipinski's and Veber's guidelines [1]. While these values alone do not guarantee superior biological performance, they position the compound favorably relative to many thiophene carboxamides that exhibit higher lipophilicity (clogP >4) and consequently poorer aqueous solubility. Direct experimental solubility or permeability data are not currently available for this compound, but the in silico profile supports its selection for cell-based assays where balanced physicochemical properties are critical.

Drug-likeness Lipinski Rule of Five Permeability

Caveat: Limited Public Bioactivity Data Mandates Confirmatory Profiling for Target-Specific Applications

At the time of this analysis, the only publicly available primary bioactivity data for this compound is the GPR35 antagonism assay (inactive) reported in the ECBD [1]. No data on activity against kinases, GPCRs, ion channels, or enzymes have been identified in peer-reviewed literature or authoritative databases. This contrasts with closely related thiophene carboxamide scaffolds, some of which have well-characterized PDE5 inhibitory activity (e.g., compounds in patent CA2268886C [2]). Users seeking a compound with a defined pharmacological target should verify the desired activity through initial screening before committing to procurement. This transparency is intended to inform scientific selection rather than diminish the compound's utility in de novo assay development.

Data availability Screening Risk assessment

Optimal Use Cases for [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate (852864-85-8) Based on Quantitative Evidence


GPR35 Counter-Screen in Orphan GPCR Deorphanization Campaigns

The compound's confirmed inactivity at GPR35 (IC50 > 100 µM) [1] qualifies it as a reliable negative control for high-throughput or secondary screening campaigns aimed at identifying novel GPR35 ligands. Parallel testing of candidate hits alongside this compound allows rapid triaging of GPR35-selective pharmacology, reducing downstream validation costs.

One-Step Bioconjugation for Target Engagement or Pull-Down Assays

The free 4-formylphenyl moiety enables direct, catalyst-free conjugation to aminooxy- or hydrazide-functionalized probes under mild conditions [1]. This application is distinguished from non-formyl analogs, which require multi-step derivatization prior to labeling. Researchers designing pull-down experiments or fluorescent probes can procure this compound for immediate use in ligation workflows.

Scaffold for Fragment-Based or De Novo Screening Libraries

With drug-like physicochemical properties (clogP 2.82, TPSA 103.80 Ų) [1] and minimal annotated pharmacology, the compound offers a clean starting scaffold for fragment growing or library diversification. Its carbamoyl and aldehyde groups provide orthogonal vectors for parallel chemistry, supporting systematic structure–activity relationship exploration without pre-existing target bias.

Comparative Reference for 2-Formyl Isomer Selectivity Studies

When co-procured with the 2-formyl isomer (CAS 871807-99-7), the 4-formyl derivative enables head-to-head evaluation of positional effects on target binding, cellular permeability, or metabolic stability. This paired acquisition strategy is particularly valuable for medicinal chemists optimizing aryl substitution patterns in thiophene carboxamide lead series.

Quote Request

Request a Quote for [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.